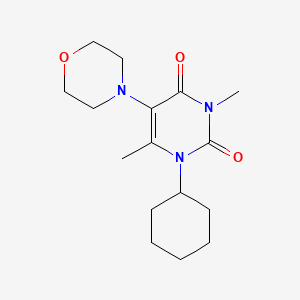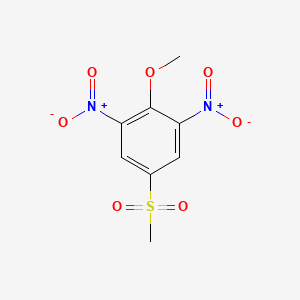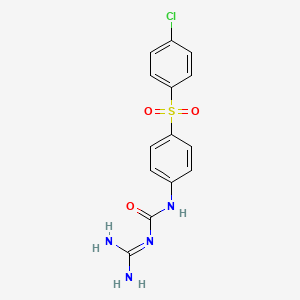
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- is a compound that belongs to the guanidine family, which is known for its versatile functional groups Guanidine compounds are widely recognized for their biological activities and applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- typically involves the reaction of an amine with an activated guanidine precursor. One common method is the guanylation of amines using cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods
Industrial production of guanidine compounds often employs scalable and efficient synthetic routes. For example, the use of carbamoyl isothiocyanates as starting materials allows for the creation of multisubstituted guanidines, including aromatic guanidines . These methods are designed to provide high yields and purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfonyl derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of substituted guanidines .
Applications De Recherche Scientifique
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidinium cation, formed at physiological pH, can interact with negatively charged biological molecules, influencing their function . This interaction can affect various molecular pathways, including enzyme inhibition and receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- include other guanidine derivatives such as:
S-methylisothiourea: Used as a guanidylating agent.
N,N’,N’'-trisubstituted guanidines: Employed in various synthetic applications.
Cyclic guanidines: Such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines.
Uniqueness
The presence of the p-chlorophenyl and sulfonyl groups enhances its reactivity and versatility in various chemical reactions and biological interactions .
Propriétés
Numéro CAS |
35972-59-9 |
|---|---|
Formule moléculaire |
C14H13ClN4O3S |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
1-[4-(4-chlorophenyl)sulfonylphenyl]-3-(diaminomethylidene)urea |
InChI |
InChI=1S/C14H13ClN4O3S/c15-9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)18-14(20)19-13(16)17/h1-8H,(H5,16,17,18,19,20) |
Clé InChI |
ZJUPGTACXKZJIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
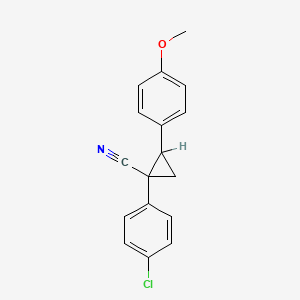

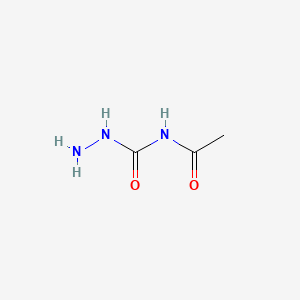
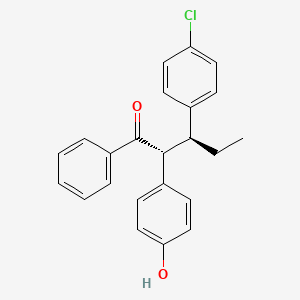
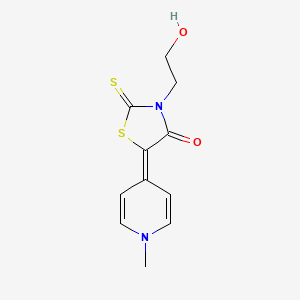
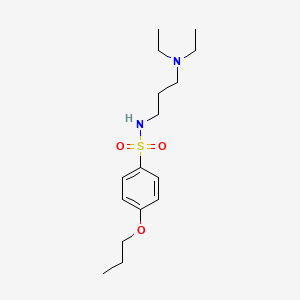
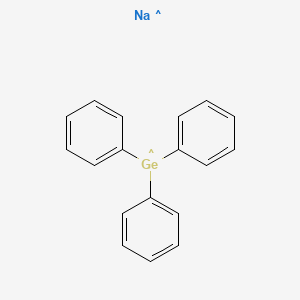
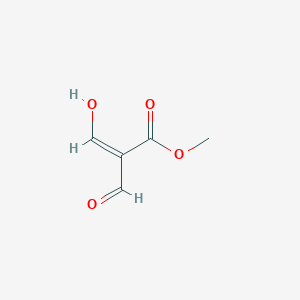
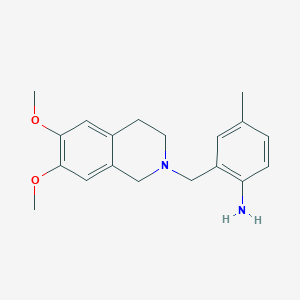

![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
